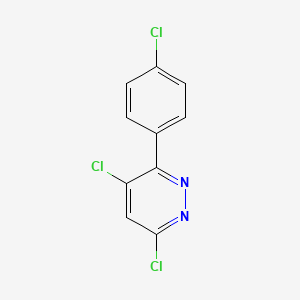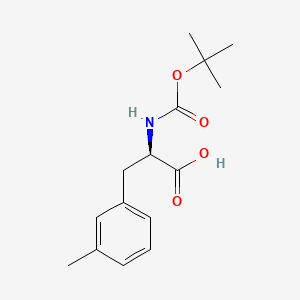
Boc-3-methyl-D-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-3-methyl-D-phenylalanine is a derivative of the amino acid phenylalanine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection is commonly used in peptide synthesis to prevent unwanted reactions at the amino group while the peptide chain is being assembled.
Synthesis Analysis
The synthesis of Boc-protected phenylalanine derivatives is well-documented. For instance, the synthesis of N-Boc derivatives suitable for solid-phase synthesis of peptides is reported, where the Boc group serves as an amino protection during the synthesis process . Another study describes a large-scale synthesis method for N-Boc-2',6'-dimethyl-l-phenylalanines, which indicates the practicality of synthesizing Boc-protected phenylalanine derivatives on a large scale . Additionally, a stereodivergent and enantioselective synthesis of N-Boc-beta-methylphenylalanine is developed, showcasing the ability to control stereochemistry in the synthesis of Boc-protected amino acids .
Molecular Structure Analysis
The molecular structure of Boc-3-methyl-D-phenylalanine would include a phenyl ring, a methyl group as a side chain, and a Boc group attached to the nitrogen of the amino group. The presence of the Boc group is crucial for protecting the amino acid during chemical reactions, particularly in peptide synthesis. The exact stereochemistry of the molecule would depend on the specific synthesis route and starting materials used .
Chemical Reactions Analysis
Boc-protected amino acids are involved in various chemical reactions, primarily in the formation of peptides. The Boc group can be removed under acidic conditions once the peptide synthesis is complete, allowing for the amino group to participate in further reactions or to remain as part of the final peptide structure . The Boc group's stability under basic conditions is also important, as it allows for selective deprotection of other protecting groups that may be present on the side chains of the amino acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of Boc-3-methyl-D-phenylalanine would be influenced by the presence of the Boc group. This group increases the steric bulk and alters the hydrophobicity of the molecule, which can affect solubility and reactivity. The Boc group also provides chemical stability to the amino group, preventing it from engaging in side reactions during peptide synthesis. The exact physical properties such as melting point, solubility, and specific rotation would depend on the precise structure of the Boc-protected amino acid and can be determined empirically .
Wissenschaftliche Forschungsanwendungen
3. Dual Protection of Amino Functions
- Results: The Boc-group has been found to be one of the most commonly used protective groups for amines .
4. Synthesis of Fluorinated Phenylalanines
- Results: Incorporation of fluorinated aromatic amino acids into proteins increases their catabolic stability especially in therapeutic proteins and peptide-based vaccines .
5. Dual Protection of Amino Functions
- Results: The Boc-group has been found to be one of the most commonly used protective groups for amines .
6. 3D Culture of Differentiated and Mesenchymal Stem Cells
Safety And Hazards
Eigenschaften
IUPAC Name |
(2R)-3-(3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-10-6-5-7-11(8-10)9-12(13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBXWMALJNZDOM-GFCCVEGCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C[C@H](C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-3-methyl-D-phenylalanine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

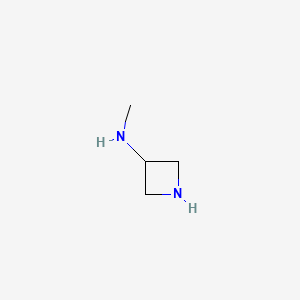
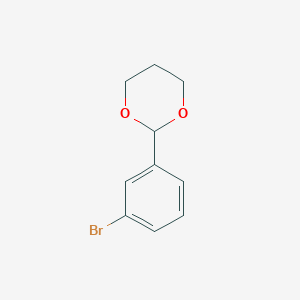
![1-{[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid](/img/structure/B1336471.png)
![4-ethyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1336473.png)
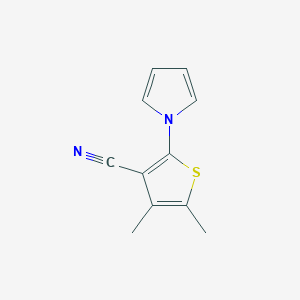
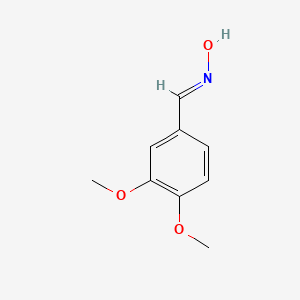
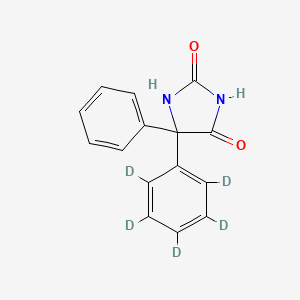
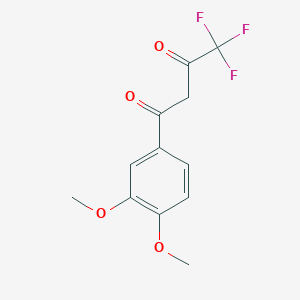
![2-[Carboxylatomethyl-(4-methylphenyl)sulfonyl-amino]acetate](/img/structure/B1336488.png)
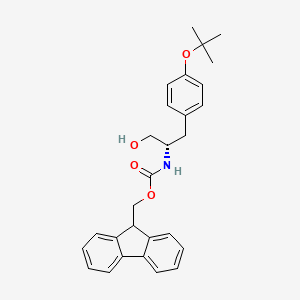
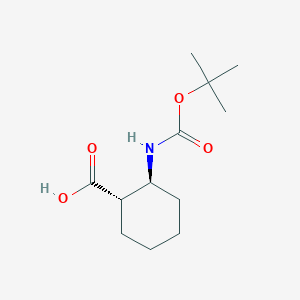
![2-(3,4-Difluorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1336497.png)
![2-(3,4-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1336498.png)
